10-Methylacridan
CAS No.: 4217-54-3
Cat. No.: VC20501228
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4217-54-3 |
|---|---|
| Molecular Formula | C14H13N |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 10-methyl-1H-acridine |
| Standard InChI | InChI=1S/C14H13N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-6,8-10H,7H2,1H3 |
| Standard InChI Key | CAQAMQUSGHVAIK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CCC2=CC3=CC=CC=C31 |
Introduction
Chemical Structure and Molecular Characteristics
10-Methylacridan features a dihydroacridine backbone with a methyl group substituted at the N10 position. Its molecular formula is C₁₄H₁₃N, with a molecular weight of 195.26 g/mol . The planar aromatic system of acridine is partially saturated, resulting in a bent geometry that influences its electronic properties. Key structural attributes include:
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IUPAC Name: 10-methyl-9H-acridine
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SMILES: CN1C2=CC=CC=C2CC3=CC=CC=C31
X-ray crystallography reveals that the acridine ring system adopts a non-planar conformation due to steric interactions between the methyl group and adjacent hydrogen atoms . This distortion impacts its solubility and reactivity, particularly in polar solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
10-Methylacridan is typically synthesized via the reduction of 10-methylacridinium salts. A common method involves the reaction of 10-methylacridinium perchlorate with tertiary amines, yielding 10-methyl-9,10-dihydroacridine in >50% efficiency . Representative conditions include:
| Reactant | Conditions | Yield (%) | By-Products |
|---|---|---|---|
| 10-Methylacridinium salt | Tertiary amines, RT, 24 hrs | 50–70 | 10-Methylacridinone |
Alternative routes employ electrochemical reduction or catalytic hydrogenation of acridine derivatives.
Industrial-Scale Production
Industrial synthesis leverages continuous flow reactors to enhance yield and purity. Key steps include:
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Methylation: Acridine reacts with methyl iodide in acetonitrile under reflux.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (NaBH₄) convert 10-methylacridinium to 10-methylacridan .
Chemical Properties and Reactivity
Pseudobase Formation
In aqueous alkaline solutions, 10-methylacridan undergoes pseudobase formation via hydroxide ion attack at the C9 position . Kinetic studies reveal:
| Parameter | Value (25°C) | Substituent Effect (kOH) |
|---|---|---|
| Rate constant (kOH, M⁻¹s⁻¹) | 1.2 × 10³ | H > primary alkyl > aryl |
| Decomposition (k₂, s⁻¹) | 4.8 × 10⁻⁴ | H > aryl > secondary alkyl |
Steric hindrance from C9 substituents (e.g., isopropyl) stabilizes the pseudobase by reducing solvation, whereas electron-donating groups accelerate decomposition .
Photochemical Behavior
Upon UV irradiation, 10-methylacridan participates in electron-transfer reactions, forming radical intermediates. For example, irradiation in benzonitrile generates an acridinyl radical detectable via EPR spectroscopy .
Applications in Organic Synthesis
Catalytic Intermediate
10-Methylacridan serves as a precursor for photoredox catalysts. For instance, 9-mesityl-10-methylacridinium—a derivative—exhibits dual functionality as a singlet oxygen sensitizer and electron-transfer agent .
Oxidative Transformations
In the presence of manganese porphyrins and O₂, 10-methylacridan is oxidized to 10-methylacridinone with a quantum yield of 0.14% . This reaction proceeds via a hydroperoxo intermediate, highlighting its utility in aerobic oxidations .
Comparative Analysis with Analogues
10-Methylacridinium Salts
Unlike 10-methylacridan, acridinium salts (e.g., 10-methylacridinium chloride) are positively charged, enhancing their solubility in polar solvents. They exhibit stronger π-π stacking interactions, as evidenced by crystal structures showing dimer formation .
9-Substituted Derivatives
Introducing substituents at C9 alters reactivity:
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